molecular formula C11H11BrO2 B2985781 [1-(4-Bromophenyl)cyclopropyl]acetic acid CAS No. 847359-06-2

[1-(4-Bromophenyl)cyclopropyl]acetic acid

Katalognummer: B2985781
CAS-Nummer: 847359-06-2
Molekulargewicht: 255.111
InChI-Schlüssel: JJBGMKYBQYKBNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[1-(4-Bromophenyl)cyclopropyl]acetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It is a growth inhibitory substance .


Synthesis Analysis

“this compound” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H7BrO2 and the molecular weight is 215.044 .


Chemical Reactions Analysis

Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid . 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C8H7BrO2 and a molecular weight of 215.044 . More detailed physical and chemical properties are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Studies have shown that compounds incorporating cyclopropyl and bromophenol moieties, similar to [1-(4-Bromophenyl)cyclopropyl]acetic acid, are potent inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit excellent inhibitory effects, particularly against human carbonic anhydrase I and II, which are crucial for various physiological functions. Notably, specific derivatives demonstrate low nanomolar inhibition, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).

Synthesis and Chemical Reactions

The reactivity of cyclopropylmethyl bromides with magnesium in low-temperature Grignard reactions has been explored to yield cyclopropyl acetic acid derivatives. This methodology provides a basis for the synthesis of compounds with the cyclopropyl group, demonstrating the versatility of this compound in synthetic chemistry. Such reactions are foundational for creating complex molecules with potential pharmacological activities (Künding & Perret, 1981).

Bioactivity and Drug Development

The structure of this compound and its derivatives has been utilized as a lead compound for developing novel bioactive molecules. These efforts include the synthesis of thiourea derivatives showing significant herbicidal and fungicidal activities, indicating the potential of such compounds in agricultural applications (Tian et al., 2009).

Advanced Organic Synthesis

The compound and its related structures have served as key intermediates in the synthesis of complex organic molecules. For instance, cyclopropylideneacetic acids and esters have been employed in novel cyclization reactions to produce furanones and pyranones, highlighting the role of this compound in facilitating the synthesis of heterocyclic compounds with potential pharmaceutical value (Huang & Zhou, 2002).

Safety and Hazards

The safety data sheet suggests that “[1-(4-Bromophenyl)cyclopropyl]acetic acid” should be handled with gloves . More detailed safety and hazard information is not available in the retrieved data.

Eigenschaften

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBGMKYBQYKBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-acetonitrile (from previous step) was dissolved in EtOH (50 mL) and H2O (6 mL). Potassium hydroxide (5.4 g, 96 mmol) was added and the reaction was heated to reflux overnight. After cooling the reaction was submitted to standard aqueous workup and purified on silica gel to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-acetonitrile (7.56 g, 32.2 mmol) and KOH (7.56 g, 128.7 mmol) were dissolved in EtOH (54 mL) and H2O (6.75 mL) then the reaction was heated to 110° C. for 16 hours. The reaction was cooled then submitted to acidic aqueous workup to obtain the title compound which was used in the next step without further purification.
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
6.75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-acetonitrile (3.95 g, 16.73 mmol) and potassium hydroxide (3.75 g, 66.92 mmol) were combined in ethylene glycol (24 mL) and stirred at 180° C. overnight. The mixture was acidified with 6 N aqueous HCl and extracted three times with EtOAc. The combined organic layers were dried and concentrated to yield the title compound.
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.